molecular formula C18H21NO5 B14346810 N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin CAS No. 90778-81-7

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin

Cat. No.: B14346810
CAS No.: 90778-81-7
M. Wt: 331.4 g/mol
InChI Key: MIPFNQPZGSXYMX-RODFCQLDSA-N
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Description

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin is a complex organic compound featuring a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin typically involves a multi-step process. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction is performed under controlled conditions, often involving a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin involves its interaction with specific molecular targets. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-isoleucin is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

CAS No.

90778-81-7

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H21NO5/c1-3-12(2)17(18(21)22)19-16(20)7-5-4-6-13-8-9-14-15(10-13)24-11-23-14/h4-10,12,17H,3,11H2,1-2H3,(H,19,20)(H,21,22)/b6-4+,7-5+/t12?,17-/m0/s1

InChI Key

MIPFNQPZGSXYMX-RODFCQLDSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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